dansyl-dimethylamine
Overview
Description
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is an organic compound belonging to the class of naphthalene sulfonamides. It is characterized by the presence of a dimethylamino group and a sulfonamide group attached to a naphthalene ring. This compound is known for its fluorescent properties and is widely used in various scientific applications, particularly in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds at room temperature and is usually complete within a few hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalene sulfonamides.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe for studying protein folding and dynamics.
Molecular Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the dimethylamino group, which can undergo photoinduced electron transfer (PET) upon excitation. This results in fluorescence emission, which can be detected and measured. The sulfonamide group enhances the compound’s solubility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another naphthalene sulfonamide derivative used as a fluorescent labeling reagent.
Methyl 5-(Dimethylamino)-2-methyl-5-oxopentanoate: A polar aprotic solvent with similar fluorescent properties.
N,N-Dimethylaniline: An aromatic amine with similar chemical reactivity.
Uniqueness
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is unique due to its combination of a dimethylamino group and a sulfonamide group on a naphthalene ring. This structure imparts distinct fluorescent properties and chemical reactivity, making it highly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMUHKITGKVNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568338 | |
Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-62-7 | |
Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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